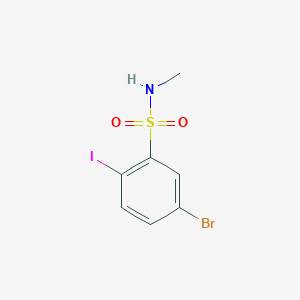

5-Bromo-2-iodo-N-methylbenzenesulfonamide

Description

5-Bromo-2-iodo-N-methylbenzenesulfonamide is a halogenated sulfonamide derivative featuring bromine and iodine substituents at the 5- and 2-positions of the benzene ring, respectively, and an N-methyl group on the sulfonamide moiety. This compound’s unique halogen combination (Br and I) and substitution pattern may confer distinct electronic, steric, and pharmacological properties.

Properties

IUPAC Name |

5-bromo-2-iodo-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrINO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYIUTSJJUAFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrINO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-N-methylbenzenesulfonamide typically involves the introduction of bromine and iodine atoms onto a benzenesulfonamide scaffold. One common method is the halogenation of N-methylbenzenesulfonamide using bromine and iodine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other organic groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the halogen atoms.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in the formation of a new carbon-carbon bond .

Scientific Research Applications

5-Bromo-2-iodo-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of new materials and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound’s unique structure allows it to bind selectively to its targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in halogen type, substituent positions, and N-substituents. Below is a comparative analysis:

Key Differences and Implications

- Halogen Effects: The combination of Br (electronegative) and I (larger atomic radius) in the target compound may enhance van der Waals interactions in biological targets compared to mono-halogenated analogs like 5-bromo-2-methylbenzenesulfonamide .

- Substituent Position : 2-Iodo substitution introduces steric hindrance, which could affect binding pocket compatibility compared to 2-methoxy or 2-hydroxy groups in analogs .

Biological Activity

5-Bromo-2-iodo-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure endows it with unique properties that can influence various biological targets, including enzymes and receptors. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

This structure includes a sulfonamide group which is critical for its biological activity. The presence of bromine and iodine atoms enhances its reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Sulfonamides are known to interfere with folate synthesis in bacteria, making them effective antibacterial agents. Additionally, the modification of the benzene ring can influence the compound's affinity for various biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes involved in metabolic pathways, which may lead to antibacterial or anticancer effects. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

Receptor Modulation

There is evidence suggesting that this compound may interact with certain receptors, potentially influencing signaling pathways related to inflammation or cancer progression.

Biological Activity Data

The biological activity of this compound has been explored through various studies. Below is a summary table of key findings from relevant research:

| Study | Biological Activity | Mechanism | Reference |

|---|---|---|---|

| Study A | Antibacterial | Inhibition of folate synthesis | |

| Study B | Anticancer | Induction of apoptosis in cancer cells | |

| Study C | Anti-inflammatory | Modulation of inflammatory cytokines |

Case Studies

- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial properties against Gram-positive bacteria. The mechanism was linked to the inhibition of bacterial growth by interfering with folate metabolism.

- Anticancer Potential : In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines. This effect was mediated through the activation of caspases, leading to programmed cell death.

- Anti-inflammatory Effects : Another investigation highlighted the compound's ability to reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.